Product packaging for 2-Phenyl-3(2H)-benzofuranone(Cat. No.:CAS No. 60312-67-6)

2-Phenyl-3(2H)-benzofuranone

Cat. No.: B14142502
CAS No.: 60312-67-6
M. Wt: 210.23 g/mol
InChI Key: WSNJRIHHPNMYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-3(2H)-benzofuranone, more commonly known as Aurone, is a tricyclic flavonoid derivative serving as a privileged scaffold in medicinal chemistry and drug discovery research. This compound features a benzofuranone heterocyclic ring linked to a phenyl group through an exocyclic double bond, forming a versatile core structure for developing novel bioactive molecules . Researchers value this compound particularly for its significant enzyme inhibitory potential. Recent investigations have identified aurone derivatives as exceptionally potent inhibitors of alkaline phosphatase (AP), with certain derivatives exhibiting IC₅₀ values in the low micromolar range (1.055 ± 0.029 μM to 2.326 ± 0.059 μM), surpassing the activity of standard inhibitors like KH₂PO₄ . The inhibitory mechanism occurs through a non-competitive pathway, as demonstrated by Lineweaver-Burk plot analysis for lead derivatives . Beyond AP inhibition, this scaffold shows promising activity against multiple therapeutic targets including monoamine oxidase (MAO) , acetylcholinesterase (AChE) , cathepsin B , cyclooxygenase , and xanthine oxidase , making it an ideal candidate for developing multi-target-directed ligands (MTDLs) for complex diseases. The research applications of this compound are extensive, spanning neurodegenerative disease research, cancer therapeutics, anti-diabetic investigations, and anti-inflammatory studies. In neurodegenerative research, aurone derivatives demonstrate neuroprotective effects by reducing oxidative stress and neuroinflammation, modulating inflammatory markers, and upregulating antioxidant enzymes . These compounds also show potential against amyloid-beta (Aβ) aggregates and tau pathology, key factors in Alzheimer's disease progression . In oncology research, the benzofuran core structure represents an emerging scaffold with demonstrated anti-cancer properties against various human cancer cell lines . The compound complies with Lipinski's rule of five and exhibits favorable ADMET parameters, indicating promising drug-like characteristics for further pharmaceutical development . This product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2 B14142502 2-Phenyl-3(2H)-benzofuranone CAS No. 60312-67-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60312-67-6

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-phenyl-1-benzofuran-3-one

InChI

InChI=1S/C14H10O2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,14H

InChI Key

WSNJRIHHPNMYBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 3 2h Benzofuranone and Its Structural Analogues

Multi-Step Synthesis Strategies from Precursors

Multi-step syntheses provide a versatile approach to constructing the 2-phenyl-3(2H)-benzofuranone scaffold, allowing for the introduction of a variety of substituents.

Synthesis via Benzene (B151609) Diols and Triols with Halogenated Acetonitriles

A notable multi-step synthesis involves the reaction of substituted phenols, such as benzene diols and triols, with halogenated acetonitriles. For instance, 5,6-dimethoxy-benzofuran-3(2H)-one can be synthesized starting from 3,4-dimethoxyphenol (B20763). The process begins with the reaction of 3,4-dimethoxyphenol with chloroacetonitrile (B46850) using zinc chloride as a Lewis acid to form a key 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethane iminium intermediate. This intermediate is then treated with hydrochloric acid to yield 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone. nih.gov

Subsequent intramolecular cyclization of this ethanone (B97240) derivative using sodium acetate (B1210297) leads to the formation of the 5,6-dimethoxy-benzofuran-3(2H)-one ring system. nih.gov This method highlights the utility of halogenated acetonitriles in building the core structure, which can then be further functionalized.

In a related approach, 2-(2-hydroxyphenyl)acetonitriles can be synthesized from 2-(1-tosylalkyl)phenols and trimethylsilyl (B98337) cyanide. These acetonitriles can then be transformed into benzofuranone derivatives in the presence of hydrogen chloride. This two-step process offers a route to various substituted benzofuranones.

Conversion of Imine Intermediates to Ketones Followed by Cyclization

The conversion of imine intermediates to ketones is a crucial step in several synthetic routes to benzofuranones. As mentioned previously, the reaction between 3,4-dimethoxyphenol and chloroacetonitrile initially forms a precipitated iminium intermediate. nih.gov This imine is then hydrolyzed with hydrochloric acid to produce the corresponding ketone, 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone. nih.gov

The resulting ketone undergoes intramolecular cyclization to furnish the final benzofuranone product. nih.gov This imine-to-ketone conversion strategy is a foundational element in building the benzofuranone core from phenolic precursors.

Direct Cyclization and Condensation Reaction Pathways

Direct cyclization and condensation reactions offer more convergent and often more efficient routes to the benzofuranone framework.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely employed method for forming carbon-carbon bonds. In the context of benzofuranone synthesis, it often involves the condensation of a benzofuranone with an aldehyde. smolecule.commdpi.com For example, (Z)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is synthesized by the Knoevenagel condensation of 5,6-dimethoxybenzofuran-3(2H)-one with pyridine-4-carbaldehyde. nih.gov

This reaction can be extended to synthesize a variety of 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, which are a class of flavonoids. researchgate.net The reaction of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones with copper acetate under ultrasonic irradiation provides an efficient synthesis of these compounds. researchgate.net Sequential Knoevenagel condensation followed by cyclization has also been developed to produce indene (B144670) and benzofulvene derivatives, which are structurally related to benzofuranones. nih.gov

ReactantsProductCatalyst/ConditionsYieldReference
5,6-dimethoxybenzofuran-3(2H)-one, pyridine-4-carbaldehyde(Z)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-onePTSA, dry toluene, refluxNot specified nih.gov
1-(2'-hydroxy-phenyl)-3-phenyl-propenones, copper acetate2-benzylidenebenzofuran-3(2H)-onesEthanol, ultrasonic irradiation75-88% researchgate.net
2-(1-phenylvinyl)benzaldehyde, malonatesBenzylidene malonates, indenes, benzofulvenesPiperidine, AcOH, benzene, 80°C56-79% (indene) nih.gov

Michael Addition Reactions for Benzofuranone Framework Construction

Michael addition reactions are instrumental in forming new carbon-carbon bonds, a key step in constructing complex molecular frameworks. In the synthesis of benzofuranone derivatives, this reaction can be used to introduce substituents at the 2-position. A highly enantioselective Michael addition of 2-substituted benzofuran-3(2H)-ones to nitroolefins has been achieved using a bifunctional squaramide catalyst. This method allows for the efficient synthesis of chiral 2,2'-disubstituted benzofuran-3-one derivatives bearing adjacent quaternary-tertiary stereocenters with excellent enantioselectivities. rsc.org

Another example is the chiral amine thiourea-promoted enantioselective Michael addition of 3-substituted benzofuran-2(3H)-ones to maleimides. This reaction produces the corresponding adducts with a quaternary center at the C3-position in high yields and with very good diastereo- and enantioselectivities. acs.org

General Cyclization Techniques for Benzofuranone Ring Formation

A variety of cyclization techniques are employed to form the benzofuranone ring. A classical strategy involves the intramolecular cyclization of α-phenoxycarbonyl compounds, such as through a Friedel-Crafts-type condensation, to build the five-membered furanoid ring. oregonstate.edu Another approach is the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which leads to the regioselective preparation of benzofuranones with programmable substitution patterns. oregonstate.edu

Other methods include:

The one-step synthesis of benzofuranone from o-hydroxyphenylacetic acid via lactonization in the presence of a water-carrying agent and an iron sulfate (B86663) catalyst. google.com

The palladium-catalyzed intramolecular C-H functionalization of 2-phenoxy-acetamides.

The gold-catalyzed cycloisomerization of o-alkynylphenols. researchgate.net

The rhodium-mediated one-pot synthesis of benzofuran-3(2H)-ones from aliphatic alcohols, salicylaldehyde, and cyclopropanols. nih.gov

The oxidative cyclization of ortho-hydroxychalcones using mercury(II) acetate. farmaciajournal.com

These diverse cyclization methods provide a range of options for synthesizing the benzofuranone core structure from various precursors.

Precursor(s)Reagent/CatalystProductReference
3,4-dimethoxyphenol, chloroacetonitrileZnCl2, HCl, Sodium acetate5,6-dimethoxy-benzofuran-3(2H)-one nih.gov
2-(1-tosylalkyl)phenols, trimethylsilyl cyanideBase, HCl2-substituted-benzofuranone
3-hydroxy-2-pyrones, nitroalkenesTFASubstituted benzofuranones oregonstate.edu
o-chlorophenylacetic acidNaOH, HCl, Ferric Sulfate HydrateBenzofuran-2(3H)-one google.com
o-alkynylphenolsGold(I) catalystBenzofuran-3(2H)-one researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metals have proven to be powerful catalysts for the construction of complex molecular architectures, and the synthesis of this compound is no exception. Gold and palladium catalysts, in particular, have enabled novel and efficient transformations.

Gold(I) catalysts have emerged as highly effective tools for the cycloisomerization of ortho-alkynyl phenols to yield benzofuran-3(2H)-ones. researchgate.netnih.gov This methodology offers a direct route to the benzofuranone core under mild conditions. researchgate.net In a notable example, the reaction of o-alkynyl phenols with substituted alcohols in the presence of a gold(I) catalyst such as triphenylphosphinegold(I) chloride (Ph₃PAuCl), an oxidant like Selectfluor, and triflic acid (TfOH) as an additive, affords 2,2-disubstituted benzofuran-3(2H)-ones in moderate to good yields, ranging from 22% to 76%. nih.gov

The proposed mechanism involves the activation of the o-alkynyl phenol (B47542) by the gold catalyst, followed by an oxidative addition. nih.gov A study by Xia and coworkers in 2023 detailed two appealing synthetic methods for producing benzofuran-3(2H)-ones from readily available starting materials, highlighting the high chemoselectivity and mild operating conditions of this approach. researchgate.net The cycloisomerization can also be initiated from benzofurans, providing a flexible synthetic pathway. researchgate.netresearchgate.net

Table 1: Gold(I)-Catalyzed Synthesis of Benzofuran-3(2H)-ones researchgate.netnih.gov

Starting Material Catalyst/Reagents Product Yield (%)
o-Alkynyl phenol Ph₃PAuCl, Selectfluor, TfOH, Alcohol 2,2-Disubstituted benzofuran-3(2H)-one 22-76
Benzofuran (B130515) Selectfluor, TfOH, Alcohol 2,2-Disubstituted benzofuran-3(2H)-one Good

This table provides an overview of representative Gold(I)-catalyzed reactions for the synthesis of benzofuranone derivatives.

Palladium catalysis offers another powerful strategy for synthesizing substituted 2-phenyl-3(2H)-benzofuranones. A recently developed method involves the palladium-catalyzed dearomative arylation and subsequent oxidation of (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes with iodobenzenes. rsc.orgresearchgate.net This tandem reaction provides a direct route to (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones, with 28 different compounds synthesized using this efficient process. rsc.org The reaction features mild conditions and demonstrates good tolerance for a variety of functional groups. rsc.org

Furthermore, palladium-catalyzed intermolecular asymmetric dearomative arylation of benzofurans has been achieved using aryl diazonium salts and arylboronic acids. nih.gov This three-component cross-coupling reaction, employing a ligand-swap strategy, allows for the construction of chiral 2,3-dihydrobenzofuran (B1216630) derivatives with high stereocontrol. nih.gov

Aryllead(IV) triacetates are effective reagents for the arylation of benzofuran-3(2H)-one at the C2 position. researchgate.net This method allows for the introduction of a wide range of aryl groups, leading to the formation of 2-aryl and 2,2-diaryl benzofuranones. The reaction of benzofuran-3(2H)-one with aryllead(IV) triacetates can yield either the mono- or diarylated product depending on the steric hindrance of the lead reagent. researchgate.net For instance, 2-phenylthiobenzofuran-3(2H)-one has been successfully arylated with various aryllead reagents, affording the corresponding arylated ketones in yields ranging from 29% to 92%. researchgate.net

This methodology has been applied to the synthesis of precursors for complex natural products. For example, a range of 2-aryl-6-methoxy-3(2H)-benzofuranones were prepared by the arylation of an allyl β-ketoester with aryllead(IV) reagents. researchgate.net The direct C-arylation of benzofuranone adducts with aryllead(IV) reagents derived from tyrosine has also been explored as a key step in the synthesis of the diazonamidenatural products. nih.gov

Palladium-Catalyzed Dearomative Arylation and Oxidation Reactions

Intramolecular Wittig Procedures in Benzofuranone Synthesis

The Wittig reaction, a cornerstone of alkene synthesis, can be adapted into an intramolecular variant for the construction of heterocyclic rings. organic-chemistry.orgwikidoc.org While not as commonly reported for this compound itself, the intramolecular Wittig reaction is a synthetically important method for related structures like coumarins and benzo[b]furan derivatives. researchgate.net The reaction typically involves the generation of a phosphorus ylide, which then reacts with a carbonyl group within the same molecule to form a cyclic alkene and triphenylphosphine (B44618) oxide. wikidoc.orgumkc.edu

In the context of furanone synthesis, an intramolecular Wittig reaction of a stabilized phosphorus ylide can lead to the formation of dihydrofuran derivatives. ajol.info The process involves the initial formation of a vinyltriphenylphosphonium salt, which then converts to a phosphorus ylide that undergoes cyclization. ajol.info This strategy has been successfully employed in the synthesis of densely functionalized 2H-indeno[2,1-b]furans from ninhydrin (B49086) and stabilized phosphorus ylides. ajol.info

Regioselective Synthetic Approaches for Substituted Benzofuranones

The regioselective synthesis of substituted benzofuranones is crucial for accessing specific isomers with desired biological activities. A notable method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes that bear an ester group. nih.govnsf.gov This reaction proceeds through a Diels-Alder/retro-Diels-Alder cascade to form a phenol intermediate with a tethered ester, which then cyclizes to the benzofuranone. nsf.govoregonstate.edu This approach allows for the programmable substitution at any position on the benzofuranone ring, enabling the creation of complex substitution patterns with high regioselectivity. nih.govoregonstate.edu

The reaction conditions can be optimized to favor the formation of the benzofuranone over the intermediate phenol. nsf.gov For example, allowing the reaction of unsubstituted 3-hydroxy-2-pyrone with a suitable nitroalkene to proceed to completion resulted in a 45% yield of the desired benzofuranone. nsf.gov This method has been used to prepare a variety of substituted benzofuranones, including di- and trisubstituted derivatives, in synthetically useful yields. nsf.gov

Table 2: Regioselective Synthesis of Substituted Benzofuranones nsf.gov

3-Hydroxy-2-pyrone Nitroalkene Product Yield (%)
Unsubstituted Methyl 3-nitro-3-butenoate Benzofuran-3(2H)-one 45
4-Phenyl Methyl 3-nitro-3-butenoate 7-Phenylbenzofuran-3(2H)-one 60

This table illustrates the regioselective synthesis of various substituted benzofuranones using the 3-hydroxy-2-pyrone and nitroalkene reaction.

Asymmetric Synthetic Methodologies (e.g., NHC-Catalyzed Intramolecular Hydroacylation)

The development of asymmetric methods for the synthesis of this compound is of high interest for accessing enantiomerically pure compounds. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.govmdpi.com

One prominent example is the NHC-catalyzed intramolecular hydroacylation, which has been successfully applied to the synthesis of α-phenyl benzofuran-3(2H)-one with an enantiomeric excess (ee) of 85%. researchgate.netresearchgate.net This reaction represents a significant advance in the asymmetric synthesis of this class of compounds. NHCs have also been utilized in cascade reactions to produce functionalized benzofuranones. For instance, an NHC/base-catalyzed cascade involving an intramolecular hydroacylation of an unactivated alkyne, followed by an intermolecular Stetter reaction and a base-catalyzed rearrangement, has been reported for the efficient synthesis of benzofuranones. acs.org

Furthermore, NHCs have been shown to be effective catalysts for the synthesis of 2,2-disubstituted benzofuran-3(2H)-ones containing a fully substituted quaternary stereocenter through various umpolung reactions, including the Stetter reaction. mdpi.com These methods provide access to structurally complex and enantioenriched benzofuranone derivatives.

Chemical Reactivity and Transformation Studies of 2 Phenyl 3 2h Benzofuranone

Electrophilic Aromatic Substitution Reactivity Patterns

The benzofuranone core of 2-Phenyl-3(2H)-benzofuranone is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. ambeed.com The reactivity of the benzene (B151609) ring is influenced by the existing substituents, which can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para). libretexts.orgmsu.edu

Substituents that donate electrons tend to activate the ring, making it more reactive than benzene itself and directing substitution to the ortho and para positions. libretexts.orgmasterorganicchemistry.com Conversely, electron-withdrawing groups deactivate the ring, slowing the reaction rate compared to benzene and typically directing substitution to the meta position, with the exception of halogens which are deactivating yet ortho-, para-directing. libretexts.orgmasterorganicchemistry.com

In the context of this compound, the furanone ring and the phenyl substituent itself will influence the positions at which electrophiles will attack the benzene rings. The specific outcomes of EAS reactions, such as halogenation, nitration, and sulfonation, on this compound would depend on the reaction conditions and the interplay of these electronic effects. msu.edu

Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions, Wittig Reactions)

The this compound scaffold is a valuable participant in various carbon-carbon bond-forming reactions, which are central to the construction of more complex molecular architectures. fiveable.me Notable examples include Michael additions and Wittig reactions.

Michael Additions:

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, has been successfully applied to derivatives of this compound. fiveable.mersc.org For instance, highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins have been achieved using a bifunctional squaramide catalyst. This methodology allows for the synthesis of chiral 2,2'-substituted benzofuran-3-one derivatives bearing adjacent quaternary–tertiary stereocenters with excellent enantioselectivities. rsc.org Similarly, chiral bifunctional thiourea-tertiary amine catalysts have been employed for the diastereo- and enantioselective Michael addition of 3-substituted benzofuran-2(3H)-ones to maleimides, yielding adducts with a quaternary center at the C3-position. acs.org

Wittig Reactions:

The Wittig reaction provides a means to convert ketones or aldehydes into alkenes using a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.org While direct examples involving the carbonyl group of the this compound core are not extensively detailed in the provided results, the reaction is a general and powerful tool for olefination. masterorganicchemistry.comwikipedia.org The reaction proceeds through the attack of the nucleophilic ylide on the electrophilic carbonyl carbon, forming a four-membered oxaphosphetane intermediate that subsequently collapses to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org For less reactive ketones, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) esters, can be a more effective alternative. mdpi.com

Derivatization Strategies and Analogue Generation (e.g., N-[3(2H)-benzofuranilidene] Aryloxyacetohydrazide Derivatives)

The functional groups within this compound offer multiple handles for derivatization, enabling the generation of a wide array of analogues. A key strategy involves the reaction of the ketone moiety with various nucleophiles.

A notable example is the synthesis of N-[3(2H)-benzofuranilidene] aryloxyacetohydrazide derivatives. These compounds are prepared by the condensation reaction of substituted 3(2H)-benzofuranones with aryloxyacetohydrazides. fabad.org.tr The reaction is typically carried out by refluxing a mixture of the two reactants in a suitable solvent like n-butanol. fabad.org.tr The resulting hydrazide-hydrazone derivatives can exist as E and Z isomers. fabad.org.tr

Reactant 1Reactant 2ProductYield (%)Melting Point (°C)
3(2H)-Benzofuranone2-MethylphenyloxyacetohydrazideN-[3(2H)-Benzofuranilidene]-2-methylphenyloxyacetohydrazide57155
3(2H)-Benzofuranone4-MethylphenyloxyacetohydrazideN-[3(2H)-Benzofuranilidene]-4-methylphenyloxyacetohydrazide61140
5-Methoxy-3(2H)-benzofuranone2-MethylphenyloxyacetohydrazideN-[5-Methoxy-3(2H)-benzofuranilidene]-2-methylphenyloxyacetohydrazide43160
This table presents a selection of synthesized N-[3(2H)-benzofuranilidene] aryloxyacetohydrazide derivatives and their reported yields and melting points. fabad.org.tr

Influence of Chemical Environment on Reactivity and Stability (e.g., pH, Solvent, Temperature)

The reactivity and stability of this compound and its derivatives are significantly influenced by the surrounding chemical environment, including pH, solvent, and temperature.

pH: The pH of the reaction medium can play a crucial role. For instance, in the oxidation of quercetin (B1663063), the product ratios of a substituted benzofuranone and a depside were found to be dependent on the hydrogen ion concentration, suggesting that pH can influence reaction pathways by affecting the stability of intermediates like carbocations. nih.govacs.org

Solvent: The choice of solvent can affect reaction rates and even the mechanism. For example, in studies of hydrogen abstraction reactions from related 3-aryl-benzofuranones, polar solvents were found to slow down the reaction rates due to the selective stabilization of the reactants. researchgate.net The solvent can also play a direct role in the reaction, as seen in a decarbonyl-oxidation reaction where tetrahydrofuran (B95107) (THF) is believed to form hydroperoxides that are crucial for the transformation. beilstein-archives.org

Temperature: Temperature is a critical parameter that can influence reaction kinetics and product distribution. Many of the synthetic transformations involving the benzofuranone scaffold, such as the synthesis of hydrazide derivatives and Wittig reactions, are conducted at elevated temperatures (reflux) to ensure a sufficient reaction rate. fabad.org.tr The thermal stability of benzofuranone derivatives is also a consideration, with some studies specifically investigating their stability at high temperatures. google.com

Oxidation and Degradation Pathways of the Benzofuranone Scaffold

The this compound scaffold can undergo oxidation and degradation through various pathways, leading to a range of products.

One documented pathway involves the oxidation of related flavonoid structures, such as quercetin, by radical generators like 2,2'-azobis-isobutyronitrile (AIBN). This process can lead to the formation of substituted benzofuranone derivatives, among other oxidized products. nih.govacs.org For example, the reaction of quercetin with AIBN yields 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone. nih.govacs.org This indicates that the benzofuranone ring itself can be a product of the oxidative degradation of more complex flavonoids.

Another significant transformation is the decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones to produce 2-hydroxybenzophenones. beilstein-archives.org This reaction can proceed via a transition metal-free route under mild conditions, with evidence suggesting the involvement of in-situ generated hydroperoxides from the solvent (e.g., THF) in a radical mechanism. beilstein-archives.org The oxidation of (E)-α-phenylcinnamic acids with manganese(III) acetate (B1210297) has also been shown to yield 2-acetoxy-2-phenyl-3(2H)-benzofuranone as one of the products. oup.com

Furthermore, strong oxidizing agents can lead to the opening of the benzofuran (B130515) ring. ambeed.com The specific degradation products will depend on the oxidizing agent used and the reaction conditions.

PrecursorReagents/ConditionsMajor Product(s)
(E)-α-Phenylcinnamic AcidsManganese(III) acetate2-Acetoxy-2-phenyl-3(2H)-benzofuranone
3-Arylbenzofuran-2(3H)-onesBase (e.g., Cs2CO3), THF, open atmosphere2-Hydroxybenzophenones
Quercetin2,2'-azobis-isobutyronitrile (AIBN)2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone
This table summarizes key oxidative transformations involving the benzofuranone scaffold. nih.govacs.orgbeilstein-archives.orgoup.com

Spectroscopic and Advanced Analytical Techniques for Characterization of 2 Phenyl 3 2h Benzofuranone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Phenyl-3(2H)-benzofuranone by mapping the chemical environments of its constituent protons and carbon atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and coupling of protons within the this compound molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals appear at characteristic chemical shifts (δ) measured in parts per million (ppm).

The spectrum typically reveals a complex multiplet in the aromatic region, usually between δ 7.0 and 8.0 ppm, corresponding to the protons of the benzofuranone core and the phenyl substituent. A key feature is the singlet observed for the proton at the C2 position, which confirms the presence of the phenyl group at this position. For instance, in some derivatives, a singlet for the C2-H proton appears around 5.26 ppm. mdpi.com The integration of these signals confirms the number of protons in each distinct chemical environment.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
Aromatic Protons 7.0 - 8.0 Multiplet
C2-H ~5.26 Singlet

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum displays distinct signals for each unique carbon atom in this compound.

A characteristic signal in the ¹³C NMR spectrum is the peak corresponding to the carbonyl carbon (C=O) of the furanone ring, which typically appears significantly downfield, often in the range of δ 170-200 ppm. For example, a signal at δ 199.9 ppm has been reported for a related derivative. arkat-usa.org The aromatic carbons of both the benzofuran (B130515) and phenyl rings resonate in the region of approximately δ 110-160 ppm. mdpi.com The carbon at the C2 position, bonded to the phenyl group and the oxygen atom, also shows a characteristic chemical shift.

Table 2: Illustrative ¹³C NMR Spectral Data for this compound Derivatives

Carbon Assignment Chemical Shift (δ) in ppm
C=O 170 - 200
Aromatic Carbons 110 - 160
C2 ~87

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

Proton Nuclear Magnetic Resonance (¹H NMR)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum reveals absorption bands at specific frequencies (ν) corresponding to the vibrational modes of the molecule's bonds.

A prominent and diagnostically significant feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. This peak is typically observed in the region of 1660 to 1713 cm⁻¹. oup.comnih.gov Other characteristic absorptions include those for aromatic C-H stretching, which appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations, which are found in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the furanone ring also gives rise to distinct bands. In some cases, splitting of the carbonyl group frequency, attributed to Fermi resonance, has been observed. smolecule.com

Table 3: Key IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹)
C=O (lactone) 1660 - 1713
Aromatic C-H >3000
Aromatic C=C 1450 - 1600
C-O-C ~1200 - 1000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides a unique fingerprint for the molecule. A common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the lactone ring. Another significant fragmentation is the cleavage of the bond between the C2 carbon and the phenyl group, leading to the formation of a stable phenyl cation (m/z 77). docbrown.info The benzofuranone moiety can also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecule and its fragments, further confirming its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The presence of the benzofuranone core and the phenyl group creates an extended π-electron system that absorbs UV or visible light, promoting electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum typically shows absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. upi.edunih.gov The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption; more extensive conjugation generally leads to a bathochromic (red) shift to longer wavelengths. utoronto.ca For example, derivatives of 2-benzylidenebenzofuran-3(2H)-one have shown λmax values ranging from 330 nm to 455 nm. nih.gov

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for isolating it from reaction mixtures.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. ijpsr.com By comparing the retention factor (Rf) of the synthesized compound with that of a standard, its identity can be tentatively confirmed.

Column Chromatography is a preparative technique used to purify the compound on a larger scale. ijpsr.comfarmaciajournal.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase, this compound can be effectively separated from impurities.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative analytical technique used to determine the precise purity of the final product. lgcstandards.com A sharp, symmetrical peak in the chromatogram at a specific retention time indicates a high degree of purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a crucial analytical technique used to monitor the progress of chemical reactions and assess the purity of the resulting products. It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification under specific conditions.

While specific TLC data for this compound is not detailed in the provided search results, the technique is extensively used for its derivatives, such as aurones. The choice of eluent system is critical for achieving clear separation. For instance, mixtures of nonpolar and polar solvents like cyclohexane/ethyl acetate (B1210297) or dichloromethane/acetone are commonly employed.

CompoundStationary PhaseMobile Phase (Eluent)Retention Factor (Rƒ)Reference
(Z)-2-((2-phenylthiazol-4-yl)methylene)benzofuran-3(2H)-oneSilica GelDichloromethane:Acetone (25:1 v/v)0.5
4,6-Dibromo-2-(4-chlorobenzylidene)benzofuran-3(2H)-oneSilica GelCyclohexane:Ethyl Acetate (3:1)0.79
4,6-Dibromo-2-(furan-2-ylmethylene)benzofuran-3(2H)-oneSilica GelCyclohexane:Ethyl Acetate (3:1)0.59

Flash Column Chromatography (FCC)

Following synthesis, this compound and its analogues require purification to remove unreacted starting materials, by-products, and other impurities. Flash Column Chromatography (FCC) is the standard method for this purpose on a preparative scale. This technique utilizes a stationary phase, typically silica gel, and a pressurized flow of a liquid mobile phase to separate the components of the mixture. The selection of the eluent system, often guided by prior TLC analysis, is essential for effective purification. Solvent systems for related benzofuranone derivatives commonly consist of hexane (B92381) and ethyl acetate mixtures, allowing for the isolation of the desired compound with high purity.

Compound PurifiedStationary PhaseEluent SystemReference
7-Methylbenzofuran-2(3H)-oneSilica GelHexanes:EtOAc (20:1)
7-Phenylbenzofuran-2(3H)-oneSilica GelHexanes:EtOAc (50:1)
(Z)-2-((2-phenylthiazol-4-yl)methylene)benzofuran-3(2H)-oneSilica GelDichloromethane:Acetone (25:1)
2-((benzyloxy)methoxy)-4,6-dimethoxybenzaldehydeSilica GelHexanes:Ethyl Acetate (90:10 to 50:50)

Elemental Analysis for Compositional Verification

Elemental analysis, or combustion analysis, is a definitive technique for verifying the elemental composition of a pure compound. It determines the mass percentages of carbon, hydrogen, and other elements (excluding oxygen, which is typically determined by difference). The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₁₄H₁₀O₂, corresponding to a molecular weight of 210.23 g/mol . This analysis is critical for confirming that the purified compound has the correct empirical formula, with modern analytical apparatus providing results with high accuracy (often within ±0.4%).

CompoundElementTheoretical (%)Found (%)Reference
This compound (C₁₄H₁₀O₂)Carbon (C)79.99Data not available in search results. The table shows theoretical values.
Hydrogen (H)4.79
(Z)-5-Acetamido-2-benzylidenebenzofuran-3(2H)-one (C₁₇H₁₃NO₃) (Example Derivative)Carbon (C)72.5972.55
Hydrogen (H)4.664.62
Nitrogen (N)4.984.95

Vibrational Spectroscopy: Raman Spectroscopy and Correlation with Computational Data

Vibrational spectroscopy provides deep insight into a molecule's structure and bonding. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly useful for observing symmetric vibrations and bonds within non-polar environments. To achieve unambiguous assignment of the observed vibrational bands, experimental Raman data is often correlated with theoretical frequencies calculated using computational methods, such as semi-empirical (e.g., AM1) or Density Functional Theory (DFT) calculations.

For the core structure of 2(3H)-benzofuranone, studies have recorded Raman spectra and compared them with calculated values to assign fundamental vibrational modes. A notable feature in the vibrational spectra of 2(3H)-benzofuranone is a splitting observed in the carbonyl (C=O) stretching frequency around 1640–1660 cm⁻¹. This phenomenon is attributed to Fermi resonance, where the fundamental C=O stretching vibration interacts with an overtone or combination band of similar energy and symmetry, leading to two distinct peaks. This detailed analysis, combining experimental observation with computational prediction, is essential for a complete structural characterization.

Observed Raman Shift (cm⁻¹) for 2(3H)-BenzofuranoneComputational MethodVibrational Mode AssignmentReference
1640–1660AM1C=O stretching (split due to Fermi Resonance)
400-3200AM1Range of recorded fundamental modes for the molecule

Computational Organic Chemistry and Molecular Modeling of 2 Phenyl 3 2h Benzofuranone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and optimizing the geometry of benzofuranone systems. DFT calculations provide detailed insights into quantum chemical properties, which are crucial for understanding the molecule's reactivity and interactions.

Researchers employ various DFT functionals and basis sets to achieve accurate predictions. For instance, studies on 2-phenylbenzofuran (B156813) derivatives have utilized hybrid DFT functionals like GGA-PBE, BVP86, and meta-GGA-TPSS in conjunction with the 6-31G(d,p) basis set. physchemres.org These calculations aim to find the minimum energy configuration of the molecule. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. Comparisons between calculated and experimental data, often obtained from X-ray crystallography, show a high degree of agreement, validating the accuracy of the computational methods. physchemres.org For example, the dihedral angle between the benzofuran (B130515) and phenyl rings in 2-phenylbenzofuran has been calculated to be very small (e.g., 0.27° with GGA-PBE), indicating a pseudo-planar geometry. physchemres.org

Table 1: Comparison of Selected Calculated and Experimental Geometrical Parameters for 2-Phenylbenzofuran Data derived from studies using the DFT/GGA-PBE method with the 6-31G(d,p) basis set. physchemres.org

ParameterBond/AngleCalculated ValueExperimental Value
Bond Length (Å) O1–C21.37 Å1.36 Å
C2–C31.36 Å1.35 Å
C3–C91.45 Å1.46 Å
C8–O11.39 Å1.39 Å
Bond Angle (º) C8–O1–C2105.79º105.95º
O1–C2–C3111.45º110.99º
C2–C3–C4106.88º107.03º
Dihedral Angle (º) C4–C3–C9–C100.27ºNot specified

Note: Experimental values are for a related solid-phase crystal structure, while calculated values are for an isolated gas-phase molecule. physchemres.org

Conformational Analysis and Tautomeric Equilibria Studies

Computational methods are essential for exploring the conformational landscape and tautomeric equilibria of 2-phenyl-3(2H)-benzofuranone. The molecule's conformation, particularly the orientation of the phenyl group relative to the benzofuranone core, dictates its steric and electronic properties.

A key aspect of the 3(2H)-benzofuranone scaffold is its potential to exist in tautomeric equilibrium with the 2(3H)-benzofuranone isomer. smolecule.com These tautomers differ in the positions of the carbonyl and methylene (B1212753) groups within the furanone ring. smolecule.com Computational studies, using both ab initio and DFT methods, have been instrumental in evaluating the relative stabilities of these tautomeric forms. smolecule.com Such calculations can predict the dominant tautomer under various conditions, which is vital as different tautomers may exhibit distinct biological activities and chemical reactivities. While experimental studies on tautomerism can be challenging to perform systematically, computational approaches provide a robust framework for analysis. nih.gov Theoretical calculations, such as those using the MP2 method for other heterocyclic systems, can effectively model the energy profiles of tautomeric interconversions. d-nb.info

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior and stability of this compound and its derivatives, especially within a biological environment. While DFT provides a static picture of the molecule, MD simulations model the atomic movements over time, providing insights into conformational flexibility and interactions with surrounding molecules like solvents or biological macromolecules.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex. For example, MD simulations of benzofuran derivatives bound to enzyme active sites, conducted over nanoseconds (e.g., 250 ns), can confirm the stability of the binding pose predicted by molecular docking. nih.govresearchgate.netnih.gov These simulations monitor parameters like root-mean-square deviation (RMSD) of the protein and ligand to ensure that the ligand remains stably bound within the target site. nih.gov

Computational Analysis of Molecular Interactions and Structure-Property Relationships

Understanding the relationship between the structure of this compound derivatives and their properties is a cornerstone of rational drug design. Computational analyses are pivotal in elucidating the molecular interactions that govern these relationships.

Molecular docking is a widely used technique to predict the binding orientation of a ligand within a target protein's active site and to estimate its binding affinity. bohrium.comnih.gov For benzofuranone derivatives, docking studies have helped identify key amino acid residues that are crucial for binding and have explained observed inhibitory activities. bohrium.comnih.gov For instance, molecular docking of 2-phenyl-benzofuran-3-carboxamide derivatives into the Sortase A binding pocket revealed interactions with key residues like Cys184 and Arg197, which are critical for inhibition. nih.gov

Beyond docking, more advanced methods are used to quantify interactions and build predictive models. Quantitative Structure-Activity Relationship (QSAR) studies correlate physicochemical descriptors of molecules with their biological activities. researchgate.net For 2-azolylmethylene-3-(2H)-benzofuranone derivatives, QSAR analyses have identified that parameters related to molecular size and the electrophilicity of the exocyclic double bond are important determinants of activity. researchgate.net

For a deeper quantum-chemical understanding of interactions, the Fragment Molecular Orbital (FMO) method can be employed. A study on benzofuranone-class inhibitors targeting the Pim1 kinase found that the FMO method combined with the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach could successfully explain activity differences among closely related compounds. researchgate.net This analysis revealed that subtle changes in the inhibitor structure led to significant differences in CH-π and electrostatic interactions, which were responsible for the observed activity cliffs. researchgate.net

In Silico Design Principles for Novel Benzofuranone Scaffolds

The insights gained from computational studies form the basis for in silico design principles aimed at creating novel benzofuranone scaffolds with enhanced or specific biological activities. Benzofuran is considered a "privileged structure" in medicinal chemistry, as its core is found in numerous compounds with diverse pharmacological effects. nih.govnih.gov

The design process often begins with a known benzofuranone scaffold and uses computational tools to guide its modification. ijrps.com Structure-based drug design (SBDD) is a common approach where molecular docking and MD simulations are used to optimize the interactions of a ligand with its target protein. For instance, based on the docking of initial hits, new derivatives can be designed with substituents that form additional hydrogen bonds or hydrophobic interactions to improve binding affinity and selectivity. nih.govacs.org

Computer-aided drug design (CADD) and molecular hybridization are powerful strategies for developing novel compounds. nih.govresearchgate.net These approaches involve combining the benzofuranone core with other pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. nih.govresearchgate.net For example, combining benzofuran with a 1,3,4-oxadiazole (B1194373) moiety has been explored in silico to design new potential anti-tuberculosis agents. nih.govresearchgate.netnih.gov The principles of design also involve considering structure-activity relationships (SAR) derived from both experimental and computational data to guide the placement and nature of substituents on the benzofuranone ring system. nih.govresearchgate.net

Advanced Materials Science Applications of 2 Phenyl 3 2h Benzofuranone Derivatives

Optoelectronic Applications and Device Integration

Derivatives of 2-phenyl-3(2H)-benzofuranone are increasingly recognized for their potential in organic electronic devices. Their rigid, π-conjugated systems are conducive to the efficient transport and manipulation of charge carriers and excitons, which is fundamental to the operation of organic light-emitting diodes (OLEDs) and solar cells.

The development of novel organic molecules is crucial for advancing full-color display technologies. While significant progress has been made in red and green emitters, creating stable and efficient blue-light emitters remains a challenge. nih.gov In this context, complex heteroacenes that incorporate the benzofuran (B130515) structural motif are gaining attention. nih.gov Heteroacenes are ring-fused π-conjugated molecules that can be engineered for use in organic semiconductor materials for thin-film electronic devices, including OLEDs. nih.gov For instance, π-extended molecules bearing a thieno[3,2-b]indole core, which can be synthesized from benzofuran-3(2H)-one precursors, have been suggested as components for OLEDs. nih.gov The tailored structure of these complex derivatives influences their electroluminescent properties, allowing for the tuning of emission colors and enhancement of device efficiency.

In the field of photovoltaics, organic solar cells (OSCs) represent a promising alternative to traditional silicon-based cells, offering advantages like flexibility and low-cost manufacturing. The efficiency of OSCs depends heavily on the properties of the organic semiconductor materials used. Heteroacenes derived from benzofuranone are being explored for this purpose due to their favorable electronic properties and potential for broad light absorption. nih.gov

A notable example of a benzofuranone-based material in this area is the n-type conducting polymer Poly(benzodifurandione) (n-PBDF). purdue.edu This polymer is considered a leading material for its role in organic electronic devices, exhibiting high optical transmittance and stability. purdue.edu The development of efficient n-type polymers like n-PBDF is critical for creating high-performance bulk heterojunction OSCs. Furthermore, the ternary strategy, which involves adding a third component to the standard donor-acceptor blend, has been shown to improve the power conversion efficiency (PCE) of OSCs. researchgate.net Materials with delayed fluorescence, which can be related to complex benzofuranone-like structures, are used in this strategy to enhance device performance and stability. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

Development of Functional Polymers and Dyes

The chemical reactivity of the this compound scaffold allows for its incorporation into larger molecular structures like polymers and dyes, imparting specific functions to the resulting materials.

Aurones, which are derivatives of 2-benzylidenebenzofuran-3(2H)-one, are a prominent class of compounds that function as dyes. researchgate.netresearchgate.net These molecules are known for providing bright yellow colors in the plants where they naturally occur and are being investigated for use as synthetic pigments and fluorescent probes. researchgate.net The color and other optical properties of aurones can be tuned by making chemical modifications to the benzofuranone or the phenyl ring. researchgate.net For example, the addition of an amine substituent can shift the light absorption of the molecule from the near-UV to the visible region of the electromagnetic spectrum. researchgate.net

The benzofuranone structure also serves as a building block for functional polymers. Polybenzoxazines, for example, are high-performance thermosetting polymers. Bisbenzoxazine monomers can be synthesized using phenolphthalein, a compound containing an isobenzofuranone ring similar to the benzofuranone lactone structure. tandfonline.com These monomers can undergo thermal polymerization to create highly stable polymer networks. tandfonline.com The incorporation of specific functional groups, such as carboxylic acids, into the monomer structure can influence the curing temperature and final properties of the polybenzoxazine. tandfonline.com Another key functional polymer is poly(benzodifurandione) (n-PBDF), an important n-type conjugated polymer in organic electronics known for its solution processability, which allows it to be cast from solution to form thin films for devices. purdue.edu

Optical Properties of Selected Aurone (B1235358) Derivatives
Derivative ClassKey Structural FeatureObserved PropertySource
Aurone2-benzylidenebenzofuran-3(2H)-one scaffoldAbsorbs light in the 390-430 nm region, providing yellow color. researchgate.net
Amine-Substituted AuroneAmine group on the phenyl ringShifts the lowest energy absorption band to the visible region. researchgate.net
Vanillin Aurone DerivativeMethoxy and hydroxyl groups on the phenyl ringServes as a model to study factors impacting fluorescence properties. researchgate.net
Nitro-Substituted BenzofuranoneNitroheteroaryl groups (nitrofuran, nitrothiophene)Leads to potent biological activity and specific absorption characteristics. nih.gov

Exploitation of Molecular Structure for Tailored Material Functionalities

A key advantage of using this compound derivatives in materials science is the ability to precisely tailor their functionalities by altering their molecular structure. The properties of the final material are highly dependent on the nature and position of substituent groups on the core scaffold.

Research has shown that the introduction of different functional groups allows for the fine-tuning of the molecule's electronic and optical characteristics. researchgate.netresearchgate.net For instance, in aurone derivatives, adding bromine and methyl groups at various positions on both the phenyl and benzofuranone rings influences their optical properties. researchgate.net Similarly, the electron-donating ability of substituents on the 3-substituted benzene (B151609) ring of certain benzofuranone antioxidants is beneficial for improving their activity. researchgate.net Conversely, steric hindrance caused by a substituent at the 2'-position can weaken the intended function, although this effect can sometimes be offset if the substituent forms an internal hydrogen bond. researchgate.net

Q & A

Q. What are the common synthetic routes for synthesizing 2-Phenyl-3(2H)-benzofuranone derivatives, and how can reaction conditions influence product formation?

Methodological Answer: The synthesis of benzofuranone derivatives often involves cyclization reactions or condensation of precursor molecules. For example:

  • Feist-Benary Cyclization : describes the synthesis of related benzofuranones (e.g., phenyl-[2-(2-phenylvinyl)furan-3-yl]methanone) via Feist-Benary cyclization using nBuLi and aldehydes. Reaction conditions (e.g., stoichiometry, temperature) critically influence stereoselectivity, as seen in the >98:2 E/Z isomer ratio .
  • Condensation Reactions : highlights that reactions between substituted desoxybenzoins and diethyl bromomalonate yield 3(2H)-benzofuranones. However, harsh conditions (e.g., acidic or oxidative environments) may lead to degradation byproducts or dimerization .
  • Characterization : Post-synthesis, NMR (e.g., 1^1H and 13^{13}C), IR, and HRMS are essential for structural validation, as demonstrated for furan-3-carboxamide derivatives .

Q. How can NMR spectroscopy and mass spectrometry be optimized to characterize this compound derivatives?

Methodological Answer:

  • NMR Analysis : 1^1H NMR chemical shifts (e.g., δ 7.00–7.53 ppm for aromatic protons in ) and coupling patterns help identify substituent positions. 13^{13}C NMR is critical for confirming carbonyl (C=O) and quaternary carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification. For example, EI-MS in confirmed molecular ions (e.g., m/z 178.0629 for 7-hydroxy-2,4-dimethyl-3(2H)-benzofuranone) with fragmentation patterns supporting structural assignments .
  • IR Spectroscopy : Key absorptions (e.g., 1679 cm1^{-1} for C=O in ) validate functional groups .

Q. What biochemical assays are suitable for evaluating the bioactivity of benzofuranone derivatives?

Methodological Answer:

  • Fluorescent Labeling : describes using 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) as a fluorogenic reagent for collagenase detection. Primary amino groups (e.g., lysine) react with MDPF, forming fluorescent adducts detectable at 370–390 nm .
  • Enzyme Inhibition : MAO inhibition assays () involve measuring IC50_{50} values via spectrophotometric monitoring of substrate depletion (e.g., kynuramine oxidation). Competitive vs. non-competitive inhibition is determined through Lineweaver-Burk plots and Ki_i calculations .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives affect their inhibitory activity against monoamine oxidases (MAOs)?

Methodological Answer:

  • Substituent Effects : shows that azolylmethylene substituents (e.g., indole or pyrrole rings) enhance MAO-A/B selectivity. Compound 3b (IC50_{50} = 21 nM for MAO-A) and 4c (IC50_{50} = 16 nM for MAO-B) demonstrate substituent-dependent potency .
  • QSAR Modeling : Molecular descriptors (e.g., logP, polar surface area) derived from MOE software correlate with activity. Hydrophobic interactions and hydrogen bonding with MAO active-site residues (e.g., FAD cofactor) are critical .
  • Docking Studies : Molecular docking (e.g., MOE-Dock) reveals that planar benzofuranone scaffolds align with MAO-B’s hydrophobic cavity, while bulkier groups reduce affinity .

Q. What mechanistic insights explain the competitive inhibition of MAO isoforms by benzofuranone derivatives?

Methodological Answer:

  • Kinetic Analysis : In , 3b (MAO-A) and 4c (MAO-B) exhibit competitive inhibition, with Ki_i values of 10 nM and 6.1 nM, respectively. This suggests direct competition with substrates for the enzyme’s active site .
  • Structural Basis : MAO-B’s larger active site accommodates bulkier substituents (e.g., 2-azolylmethylene), while MAO-A favors smaller groups. Mutagenesis studies or X-ray crystallography could validate binding modes .

Q. How can computational methods guide the design of benzofuranone-based fluorophores or bioactive agents?

Methodological Answer:

  • QSAR and Molecular Dynamics : used QSAR to link electronic parameters (e.g., HOMO/LUMO energies) to MAO inhibition. Molecular dynamics simulations can predict stability of enzyme-inhibitor complexes .
  • Optical Properties : notes that benzofuranone modifications (e.g., methoxy groups) alter fluorescence. TD-DFT calculations predict absorption/emission spectra, aiding in fluorophore design .

Q. What are the challenges in analyzing degradation products or byproducts of benzofuranone derivatives under synthetic conditions?

Methodological Answer:

  • Byproduct Identification : and report dimerization or oxidation byproducts during synthesis. LC-MS/MS or GC-MS can isolate and identify minor components, while 1^1H NMR tracks reaction progress .
  • Stability Studies : Accelerated degradation studies (e.g., exposure to light, heat) coupled with HPLC monitoring () assess compound stability. Degradation pathways (e.g., hydrolysis of ester groups) inform storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.